2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group and linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. Its structure combines heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects . The synthesis of such derivatives typically involves coupling reactions between activated pyridazinone intermediates and thiadiazole-containing amines or hydrazides, as exemplified in related studies .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-10-18-19-16(25-10)17-14(22)9-21-15(23)8-7-13(20-21)11-3-5-12(24-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULLQFYCQZDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to form the pyridazinone ring. The thiadiazole ring is introduced through a subsequent reaction with a thiadiazole precursor under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, while reduction of the carbonyl group can yield 2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
Scientific Research Applications
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (El Rayes et al.)
- Structural Differences : The p-tolyl group replaces the 4-methoxyphenyl substituent in the target compound.
- Synthesis: Prepared via one-pot reactions of amino acid esters and azides, yielding derivatives in 70–85% efficiency .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Structural Differences: A benzo-fused oxazinone replaces the pyridazinone core.
- Synthesis : Achieved via Cs₂CO₃-mediated coupling of phenyl-1,2,4-oxadiazoles with 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid, yielding products in "better yields" .
- Applications : Focused on structural characterization (¹H NMR, IR, MS) without explicit biological testing .
Thiadiazole-Containing Analogues
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide
- Structural Differences: An imidazo-thiadiazole system replaces the pyridazinone-thiadiazole combination.
Pharmacopeial Thiadiazolylmethyl Cephalosporins
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The target compound’s 4-methoxyphenyl group may enhance solubility compared to El Rayes’ p-tolyl analogue, though direct yield comparisons are unavailable .
- Pharmacological Potential: Thiadiazole-pyridazinone hybrids are understudied compared to imidazo-thiadiazoles or cephalosporins, suggesting untapped therapeutic avenues .
- Structural Insights : Software like SHELXL () and ORTEP-3 () are critical for resolving crystallographic data of such complex heterocycles.
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that belongs to the class of pyridazinones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyridazinone core, a methoxyphenyl group, and a thiadiazole moiety, which are known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 316.37 g/mol |
| CAS Number | 1224168-03-9 |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It may exert its effects by:
- Inhibition of Enzymatic Activity : The thiadiazole moiety can interact with enzymes involved in inflammatory pathways.
- Modulation of Receptor Signaling : The pyridazinone structure may influence receptor-mediated signaling pathways.
These mechanisms can lead to a cascade of biochemical events that result in therapeutic effects.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, studies have shown that pyridazinone derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
2. Antimicrobial Activity
Pyridazinones are also noted for their antimicrobial properties. In vitro studies have demonstrated that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances this activity by improving lipophilicity and cell membrane penetration .
3. Anticancer Activity
Recent investigations into the cytotoxic effects of similar compounds on cancer cell lines have shown promising results. For example, some pyridazinone derivatives have demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various pyridazinone derivatives against HeLa cells using the MTT assay. The results highlighted that compounds with a similar structure to our target compound exhibited IC50 values ranging from 20 to 40 μM, indicating moderate to high cytotoxicity .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory potential of pyridazinone derivatives compared to ibuprofen. The results showed that certain derivatives significantly reduced inflammation markers in animal models, suggesting their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
